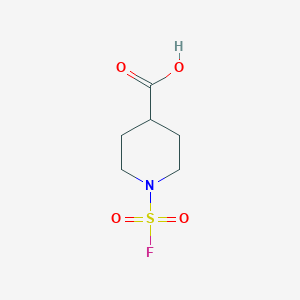

1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid

Description

1-(Fluorosulfonyl)-4-piperidinecarboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a fluorosulfonyl (-SO₂F) group at the 1-position and a carboxylic acid (-COOH) group at the 4-position of the piperidine ring. This compound belongs to a broader class of piperidinecarboxylic acid derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the carboxylic acid moiety provides opportunities for salt formation or further functionalization .

These compounds are often synthesized via sulfonylation reactions using fluorinated sulfonyl chlorides under basic conditions, as seen in related preparations .

Properties

IUPAC Name |

1-fluorosulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKMRBKVRNGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The fluorosulfonyl group is introduced through a reaction with a suitable fluorinating agent under controlled conditions. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.

Substitution: The fluorosulfonyl group can be substituted with other functional groups under specific conditions, leading to the formation of diverse products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(fluorosulfonyl)-4-piperidinecarboxylic acid and analogous compounds:

Structural and Functional Insights

- Electron-Withdrawing Groups: The fluorosulfonyl group in the target compound confers greater electrophilicity compared to ethoxycarbonyl or cyanophenyl substituents, enhancing its reactivity in Suzuki-Miyaura couplings or amide bond formations .

- Solubility and Bioavailability: Compounds with fluorinated aryl sulfonyl groups (e.g., 1-[(3-fluorophenyl)sulfonyl]-) exhibit lower aqueous solubility but improved membrane permeability compared to non-fluorinated analogs .

Biological Activity

1-(Fluorosulfonyl)-4-piperidinecarboxylic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in disease progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-(Fluorosulfonyl)-4-piperidinecarboxylic acid features a piperidine ring substituted with a fluorosulfonyl group and a carboxylic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The compound primarily acts as an inhibitor of the enzyme aldo-keto reductase AKR1C3 , which is implicated in various diseases, including breast and prostate cancer. The inhibition occurs at low nanomolar concentrations, demonstrating a high degree of potency and selectivity (1500-fold) for the AKR1C3 isoform over other similar enzymes.

| Target Enzyme | Type of Inhibition | Potency (nM) | Selectivity |

|---|---|---|---|

| AKR1C3 | Competitive | Low | 1500-fold |

Pharmacokinetics

Pharmacokinetic studies indicate that 1-(fluorosulfonyl)-4-piperidinecarboxylic acid exhibits favorable cellular uptake and retention, allowing it to effectively inhibit AKR1C3 in various cellular models. The compound's bioavailability and metabolic stability are critical for its potential therapeutic applications .

Anticancer Properties

Research has shown that the inhibition of AKR1C3 by this compound can lead to reduced tumor growth in models of breast and prostate cancer. In vitro studies demonstrate significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

Antimicrobial Activity

In addition to anticancer effects, 1-(fluorosulfonyl)-4-piperidinecarboxylic acid has been evaluated for antimicrobial properties. Preliminary assays suggest that it may possess activity against certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.

Case Studies

Case Study 1: Breast Cancer

A study involving human breast cancer cell lines demonstrated that treatment with 1-(fluorosulfonyl)-4-piperidinecarboxylic acid resulted in a dose-dependent reduction in cell viability. The compound's ability to inhibit AKR1C3 was correlated with decreased levels of steroid hormones that promote tumor growth.

Case Study 2: Prostate Cancer

In another investigation, the compound was tested on androgen-independent prostate carcinoma cells. Results indicated that it effectively inhibited cell proliferation and induced apoptosis, further supporting its role as a potential therapeutic agent in managing advanced prostate cancer cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.